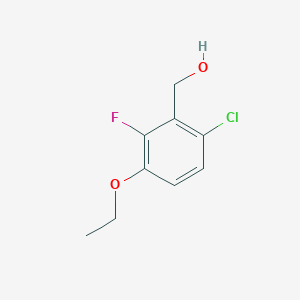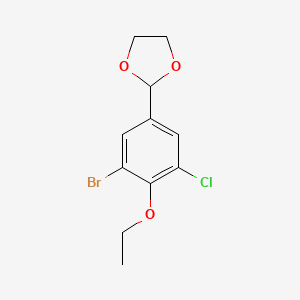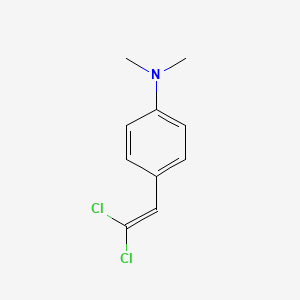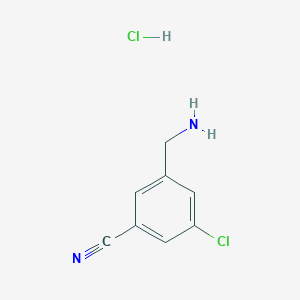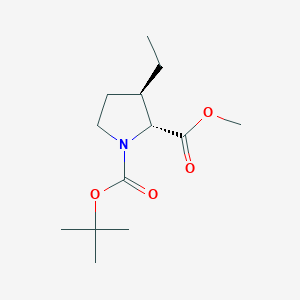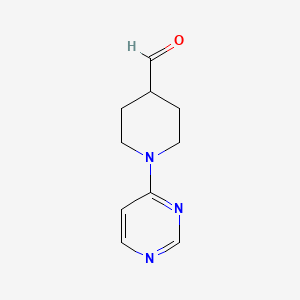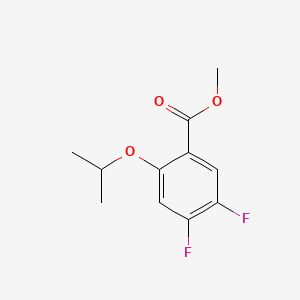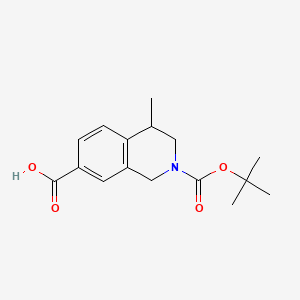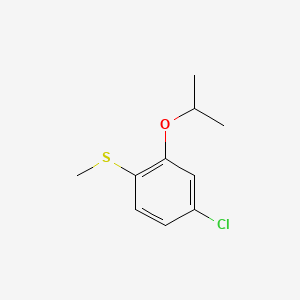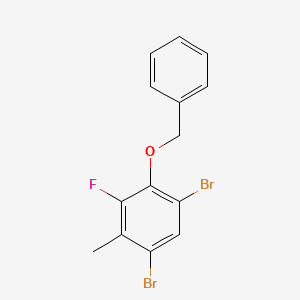
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is an aromatic compound characterized by the presence of benzyl, bromine, fluorine, and methyl substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Hydrogen-substituted benzene derivatives
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and benzyloxy groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(Benzyloxy)-1,5-dibromo-4-methylbenzene: Lacks the fluorine atom, which can influence its chemical properties and interactions.
2-(Benzyloxy)-3-fluoro-4-methylbenzene:
Uniqueness
2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is unique due to the combination of bromine, fluorine, benzyloxy, and methyl substituents on the benzene ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H11Br2FO |
|---|---|
Peso molecular |
374.04 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11Br2FO/c1-9-11(15)7-12(16)14(13(9)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Clave InChI |
BDHFZJPNIIVSAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Br)Br)OCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
![tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14019727.png)
